molecular formula C18H15ClN2O2 B14984982 5-(4-chlorophenyl)-N-ethyl-N-phenyl-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N-ethyl-N-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B14984982
M. Wt: 326.8 g/mol
InChI Key: BZAHRPYXKICXCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-chlorophenyl)-N-ethyl-N-phenyl-1,2-oxazole-3-carboxamide is a heterocyclic compound that contains an oxazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the 4-chlorophenyl and phenyl groups attached to the oxazole ring imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-chlorophenyl)-N-ethyl-N-phenyl-1,2-oxazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with N-ethyl-N-phenylhydroxylamine to form the corresponding oxime, which is then cyclized to the oxazole ring using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines, thiols, in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, 5-(4-chlorophenyl)-N-ethyl-N-phenyl-1,2-oxazole-3-carboxamide is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into cellular processes and disease mechanisms .

Medicine: It is investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-ethyl-N-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

  • 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-amine
  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
  • 5-(4-chlorophenyl)-1,2,4-triazole-3-carboxamide

Comparison: Compared to these similar compounds, 5-(4-chlorophenyl)-N-ethyl-N-phenyl-1,2-oxazole-3-carboxamide exhibits unique chemical properties due to the presence of the oxazole ring. This ring structure imparts different electronic and steric effects, influencing the compound’s reactivity and interactions with other molecules. Additionally, the N-ethyl-N-phenyl substitution provides further differentiation in terms of solubility, stability, and biological activity .

Properties

Molecular Formula

C18H15ClN2O2

Molecular Weight

326.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-ethyl-N-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H15ClN2O2/c1-2-21(15-6-4-3-5-7-15)18(22)16-12-17(23-20-16)13-8-10-14(19)11-9-13/h3-12H,2H2,1H3

InChI Key

BZAHRPYXKICXCM-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.